

letrozole half-life elimination metabolism

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Compound Focus: Letrozole

CAS No.: 112809-51-5

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Pharmacokinetic Parameters of Letrozole

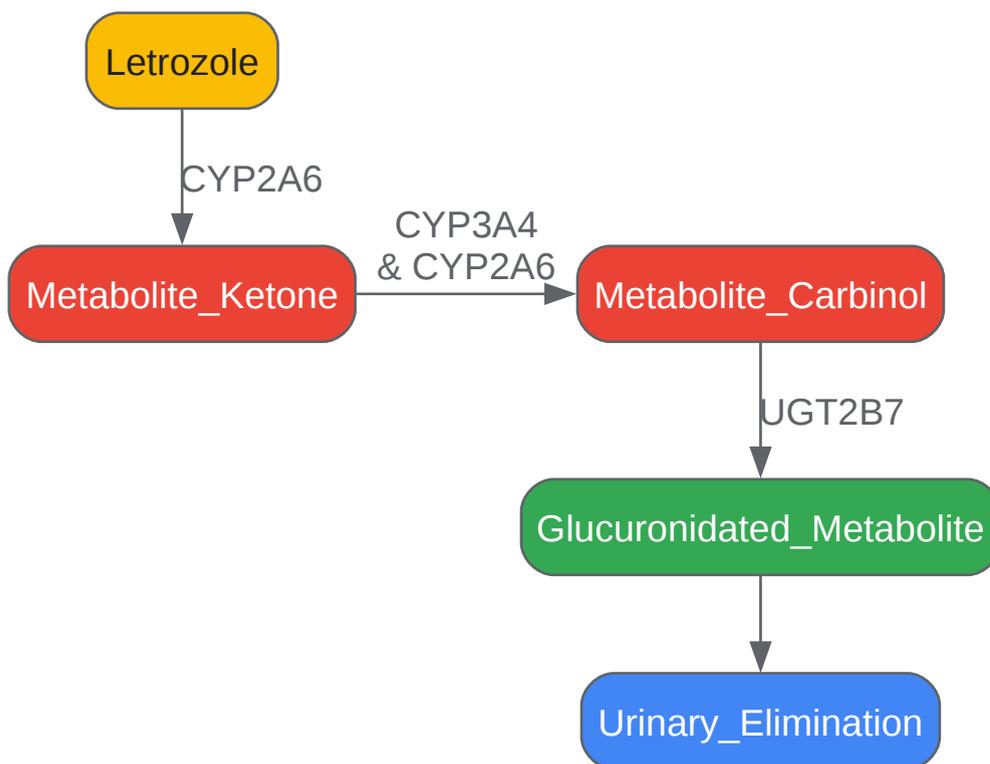
The key pharmacokinetic parameters of **letrozole**, derived from clinical studies, are consolidated in the following table for easy reference.

Parameter	Value	Conditions / Notes
Bioavailability	~99.9% [1] [2]	Oral administration
Protein Binding	60% [1] [2]	Primarily to albumin
Time to Cmax (Tmax)	~8.1 hours [1]	After a single 2.5 mg oral dose
Volume of Distribution	1.87 L/kg [1]	
Clearance	1.52 L/h (single dose); 1.20 L/h (steady state) [1]	
Elimination Half-life	~42 hours (healthy volunteers); longer in breast cancer patients [1] [3]	Terminal elimination half-life
Route of Elimination	~90% via kidneys [1] [2]	Primarily as metabolites

Parameter	Value	Conditions / Notes
Metabolizing Enzymes	CYP2A6 (primary), CYP3A4 [1] [3]	

Metabolism and Elimination Pathway

Letrozole undergoes hepatic metabolism to pharmacologically inactive metabolites, with renal excretion as the primary elimination route [1] [2] [3]. The metabolic pathway can be visualized as follows:



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Letrozole Metabolism and Elimination Pathway

The major route of elimination is urinary, with approximately **75% of the dose recovered as the glucuronidated metabolite**, **9% as the ketone and carbinol metabolites**, and **about 6% as unchanged letrozole** [1].

Key Experimental Models and Methodologies

The pharmacological profile of **letrozole** was established using a range of *in vitro* and *in vivo* models. Key experimental systems and their applications are detailed below.

Experimental System	Application / Description	Key Findings
Human Placental Microsomes	Cell-free system to measure direct enzyme inhibition [4].	Determines intrinsic potency (IC ₅₀ ~2 nM) [4].
Transfected Cell Lines (e.g., MCF-7Ca)	Intact cells expressing human aromatase gene to model intracellular inhibition [4].	Letrozole is 10-30x more potent than anastrozole in cellular context [4].
Animal Models (Rodent Xenografts)	<i>In vivo</i> anti-tumor efficacy studies using human breast cancer cells in immuno-suppressed mice [4].	Demonstrated potent tumor regression and predictive value for clinical superiority over tamoxifen [4].
Clinical Pharmacodynamic Studies	Measure estrogen suppression in postmenopausal women with advanced breast cancer [3] [5].	Doses ≥0.5 mg/day suppress plasma estradiol, estrone, and estrone sulfate by 75-95%, often below assay detection limits [5].

Important Technical Notes

- **Non-linear Pharmacokinetics:** **Letrozole** exhibits slight non-linear pharmacokinetics due to auto-inhibition or saturation of its own metabolism via CYP2A6. At a 2.5 mg daily dose, the steady-state AUC is about 28% higher than predicted from a single dose [3].
- **Potency and Selectivity:** **Letrozole** is a highly potent and selective aromatase inhibitor. It does not significantly affect cortisol, aldosterone, or thyroxine levels, and glucocorticoid/mineralocorticoid supplementation is not required [4] [5].

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